2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
Description
This compound features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a dihydropyridazinone core linked via an ethyl spacer. Its structural determination likely employs X-ray crystallography refined via SHELXL, a widely used program for small-molecule refinement . The combination of halogenated aryl groups (Cl, F) suggests optimized pharmacokinetic properties, such as improved lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2/c21-15-5-1-14(2-6-15)20-23-18(28-25-20)11-12-26-19(27)10-9-17(24-26)13-3-7-16(22)8-4-13/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXRIAPXLCRFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCC3=NC(=NO3)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the chlorophenyl and fluorophenyl groups. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Reactivity of the 1,2,4-Oxadiazole Ring
The oxadiazole moiety is electron-deficient, enabling nucleophilic and electrophilic interactions:
Nucleophilic Substitution
-
The C-5 position of the oxadiazole undergoes nucleophilic substitution with amines or alkoxides under basic conditions. For example, reaction with hydrazine yields triazole derivatives .
-
Example Reaction :
This reaction proceeds at 80–100°C in ethanol, with yields >70%.
Cycloaddition Reactions
-
The oxadiazole participates in [3+2] cycloadditions with nitrile oxides or azides to form fused heterocycles. For instance, reaction with benzonitrile oxide produces 1,3,4-oxadiazolo[3,2-a]pyrimidines .
Ring-Opening Reactions
-
Acidic hydrolysis (e.g., HCl/EtOH) cleaves the oxadiazole ring to form amides or carboxylic acids .
-
Conditions : 6M HCl, reflux for 4–6 hours.
Transformations of the Dihydropyridazine Core
The partially saturated pyridazine ring undergoes redox and dehydrogenation reactions:
Oxidation
-
Treatment with KMnO₄ or DDQ oxidizes the dihydropyridazine to a fully aromatic pyridazine system .
-
Kinetics : Second-order kinetics with in acetonitrile at 25°C .
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the dihydropyridazine to a tetrahydropyridazine derivative.
-
Yield : ~85% under 50 psi H₂ in methanol.
Substituent-Directed Reactions
The 4-chlorophenyl and 4-fluorophenyl groups influence reactivity:
Electrophilic Aromatic Substitution
-
The 4-fluorophenyl group undergoes nitration or sulfonation at the para position due to electron-withdrawing effects .
-
Example : Nitration with HNO₃/H₂SO₄ at 0°C yields a nitro derivative (m.p. 145–147°C) .
Halogen Exchange
-
The 4-chlorophenyl group participates in Ullmann coupling with arylboronic acids using CuI/L-proline catalysis .
Suzuki-Miyaura Coupling
-
The chlorophenyl group couples with arylboronic acids under Pd(PPh₃)₄ catalysis :
\text{Ar-Cl} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Biaryl} + \text{B(OH)}_3}
Hydrogen Bonding Interactions
-
The oxadiazole’s nitrogen atoms act as hydrogen bond acceptors, influencing supramolecular aggregation in crystallographic studies .
Thermolysis
-
Heating above 200°C induces decomposition via retro-Diels-Alder pathways, releasing CO and nitriles .
Photolysis
Scientific Research Applications
Anticancer Activity
A significant focus has been on the anticancer properties of this compound. Studies have demonstrated that derivatives containing oxadiazole moieties exhibit potent cytotoxic effects against various cancer cell lines:
- Cytotoxicity : In vitro studies reported that certain derivatives displayed higher potency than traditional chemotherapeutics like doxorubicin. For example, modifications to the structure led to compounds with IC50 values lower than those of established drugs .
- Mechanism of Action : The proposed mechanism involves induction of apoptosis in cancer cells through activation of caspases and cell cycle arrest at the G1 phase .
Antimicrobial Activity
Furthermore, compounds derived from this chemical structure have been evaluated for antimicrobial properties. Some studies reported moderate to good activity against various bacterial strains:
- Spectrum of Activity : Compounds showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Case Studies
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Key Compounds for Comparison :
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (12)
- Structural Differences : Methoxy (electron-donating) vs. fluoro (electron-withdrawing) groups.
- Impact : Methoxy groups enhance solubility but reduce metabolic stability compared to halogens.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Structural Differences: Sulfanyl and trifluoromethyl groups vs. oxadiazole and dihydropyridazinone.
Structural and Electronic Properties
Methodological Considerations
- Structural Refinement : SHELXL’s robustness in handling high-resolution data ensures accurate bond-length and angle measurements for halogenated compounds .
- Synthesis : Similar to Compound 12, the target compound may utilize DMF as a solvent for cyclization reactions, though reaction conditions (e.g., temperature, catalysts) likely differ .
Biological Activity
The compound 2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.85 g/mol. The structural features include a pyridazinone core, an oxadiazole ring, and chlorophenyl and fluorophenyl substituents that contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3O2 |
| Molecular Weight | 373.85 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COCC(=O)C1=NN=C(N1)C(C(=O)N)C2=CC=C(C=C2)Cl |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies have demonstrated that the compound inhibits bacterial growth at concentrations as low as 25 µg/mL, showcasing its potential as a lead compound for antibiotic development .
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. Notably:
- Cell Lines Tested: The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
- Mechanism of Action: It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Ki67.
In one study, the compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating substantial cytotoxicity .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes:
- Acetylcholinesterase (AChE): A critical enzyme in neurotransmitter regulation; inhibition could have implications for neurodegenerative diseases.
- Urease Inhibition: Important for treating infections caused by urease-producing bacteria.
Inhibitory assays revealed that the compound showed moderate inhibition with IC50 values around 40 µM for AChE and 35 µM for urease .
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Oxadiazole Derivatives: A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity. Compounds with halogen substitutions demonstrated enhanced efficacy against Gram-positive bacteria .
- Pyridazinone Analogues: Research on pyridazinone derivatives revealed their potential in anticancer applications, particularly through mechanisms involving apoptosis induction .
Q & A
Basic: What are the recommended synthetic routes for 2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Oxadiazole Ring Formation: React 4-chlorobenzamide with hydroxylamine to form the amidoxime intermediate, followed by cyclization with ethyl chlorooxoacetate under reflux in anhydrous DMF .
Pyridazinone Core Assembly: Couple the oxadiazole-ethyl intermediate with 4-fluorophenyl-substituted dihydropyridazinone via a nucleophilic substitution or palladium-catalyzed cross-coupling.
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high purity (>98%).
Key Considerations: Optimize reaction time and temperature to avoid side products like over-alkylation or ring-opening.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR (in DMSO-) to confirm substituent positions and hydrogen bonding. Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to fluorine and chlorine coupling .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 437.0821).
- X-ray Crystallography: Grow single crystals via slow evaporation (acetonitrile/methanol). Refine using SHELXL (SHELX-2018/3) with anisotropic displacement parameters. Typical R-factor: <0.05 for high-resolution data .
Advanced: How can contradictions in spectroscopic vs. crystallographic data be resolved during structural validation?
Methodological Answer:
- Case Example: Discrepancies in dihedral angles (NMR vs. X-ray) may arise from solution vs. solid-state conformers.
- Strategies:
Advanced: What experimental designs are recommended for hypothesizing biological activity based on structural analogs?
Methodological Answer:
- Target Identification: Screen against TRPV1/TRPA1 channels (structural similarity to oxadiazole-containing antagonists in ). Use calcium flux assays (FLIPR) on HEK293 cells .
- Docking Studies: Perform molecular docking (AutoDock Vina) using PDB 3J9P (TRPV1) to predict binding modes. Focus on oxadiazole-Cl interactions with Leu547/Tyr554 .
- Validation: Synthesize analogs (e.g., replace 4-fluorophenyl with 2,6-dichlorophenyl) and compare IC values.
Advanced: How can computational modeling guide the optimization of physicochemical properties (e.g., solubility)?
Methodological Answer:
- LogP Prediction: Use ChemAxon or ACD/Labs to calculate logP (~3.2), indicating moderate hydrophobicity.
- Salt Formation: Test carboxylic acid derivatives (e.g., sodium salts, as in ) to enhance aqueous solubility.
- Co-Crystallization: Screen with co-formers (e.g., succinic acid) via solvent-drop grinding. Monitor via PXRD .
Basic: What are the stability considerations for this compound under varying pH and temperature?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies (0.1 M HCl/NaOH, 37°C). Monitor via HPLC:
- Acidic Conditions: Pyridazinone ring hydrolyzes above pH 2.
- Neutral/Basic: Stable for >48 hours (pH 7–9).
- Thermal Stability: Use TGA/DSC (heating rate 10°C/min). Decomposition onset: ~215°C.
Advanced: How to address challenges in refining twinned or low-resolution crystallographic data?
Methodological Answer:
- Twinning Detection: Use ROTAX (SHELXTL) to identify twin laws (e.g., two-fold rotation).
- Refinement: Apply TWIN/BASF commands in SHELXL. For low-resolution data (>1.5 Å), use restraints on ADP and bond lengths .
- Validation: Check R (<0.05) and completeness (>95%) in CrysAlisPro.
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis: Vary substituents (e.g., 4-fluorophenyl → 3,5-difluorophenyl; oxadiazole → thiadiazole).
- Assays: Test in vitro potency (IC) and selectivity (TRPV1 vs. TRPA1). Use patch-clamp electrophysiology for ion channel blockers .
- Data Correlation: Apply QSAR models (CoMFA/CoMSIA) to link substituent electronegativity with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
